molecular formula C23H30N4O3 B4978695 Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate

Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate

Cat. No.: B4978695
M. Wt: 410.5 g/mol
InChI Key: WEPJNINVKQJDOJ-UHFFFAOYSA-N
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Description

Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the pyrazole moiety, and finally the esterification to form the benzoate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-14(2)27(12-20-15(3)25-26(6)16(20)4)13-21-17(5)30-22(24-21)18-8-10-19(11-9-18)23(28)29-7/h8-11,14H,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPJNINVKQJDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)OC)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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